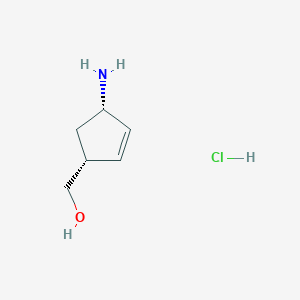

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Description

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 287717-44-6, molecular formula: C₆H₁₂ClNO) is a chiral cyclopentene derivative synthesized as an undesired isomer during the production of Abacavir Sulphate, a nucleoside reverse transcriptase inhibitor used in HIV treatment . Its synthesis involves resolving racemic Vince Lactam using crown ether-based chiral stationary phases, followed by sequential steps including protection with di-tert-butyl dicarbonate, reduction with sodium borohydride, and hydrolysis with HCl to yield the hydrochloride salt . The compound is critical in pharmaceutical quality control, necessitating enantioselective HPLC methods (e.g., Daicel Crownpack column with 50 mM sodium perchlorate mobile phase, pH 2.0) to distinguish it from the desired (1S,4R)-isomer .

Propriétés

IUPAC Name |

[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSXBUVSKWALM-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287717-44-6 | |

| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Academic Synthesis Routes

Reduction of Lactam Intermediates

The primary method for synthesizing ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves reducing a lactam intermediate. For example, tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate undergoes hydrolysis and reduction to yield the target compound. Key steps include:

Reduction with Sodium Borohydride (NaBH₄):

The lactam is reduced in a protic solvent (e.g., ethanol or 2-butanol) under controlled temperatures (0–10°C). This step selectively cleaves the amide bond while preserving the cyclopentene ring.Hydrolysis with Hydrochloric Acid (HCl):

The resulting intermediate is hydrolyzed with dilute HCl to deprotect the tert-butyl carbamate group, yielding the amino alcohol.Crystallization:

The crude product is purified via crystallization to isolate the hydrochloride salt.

Table 1: Reaction Conditions for Lactam Reduction

| Parameter | Value/Description | Source |

|---|---|---|

| Reducing Agent | Sodium borohydride (NaBH₄) | |

| Solvent | Ethanol or 2-butanol | |

| Temperature | 0–10°C | |

| Hydrolysis Agent | HCl (dilute) | |

| Yield | ~70% (optimized conditions) |

Chromatographic Resolution

Racemic mixtures of this compound and its enantiomer ((1S,4R)-isomer) are resolved using chiral high-performance liquid chromatography (HPLC) .

Key Method Parameters:

- Column: Crown Pack CR (+) (15 cm × 4.0 mm, 5 µm)

- Mobile Phase: 50 mM Sodium perchlorate (pH 2, adjusted with perchloric acid)

- Flow Rate: 0.25 mL/min

- Temperature: 10°C

- Detection: UV at 200 nm.

Table 2: HPLC Validation Data for Isomer Separation

| Parameter | (1R,4S)-Isomer | (1S,4R)-Isomer |

|---|---|---|

| Retention Time (min) | 12.5 | 15.2 |

| Tailing Factor | ≤2.0 | ≤2.0 |

| Limit of Detection (LOD) | 0.045 μg/mL | N/A |

| Linearity Range | 2–7.7 μg/mL | N/A |

Notes:

Industrial-Scale Processes

Analyse Des Réactions Chimiques

Types of Reactions: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form cyclopentane derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include cyclopentane derivatives, substituted cyclopentenes, and various functionalized cyclopentene compounds .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a vital building block in organic synthesis. Its cyclopentene structure allows for diverse functional group modifications, enabling the synthesis of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to form cyclopentane derivatives using hydrogenation methods.

- Substitution : The amino group allows for nucleophilic substitution reactions, facilitating the introduction of different substituents using halogenating agents such as thionyl chloride or phosphorus tribromide .

Biological Research

Enzyme-Substrate Interaction Studies

In biological contexts, ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is utilized to study enzyme-substrate interactions. Its structural similarity to natural products makes it a valuable tool in biochemical studies aimed at understanding metabolic pathways and enzyme mechanisms.

Precursor for Bioactive Molecules

The compound is also a precursor in the synthesis of biologically active molecules. Researchers are exploring its potential therapeutic applications by investigating how it interacts with specific biological targets.

Medicinal Chemistry

Drug Development

In the field of medicine, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for targeting various diseases. Research has focused on its mechanism of action, which involves interactions with specific molecular targets through hydrogen bonding and electrostatic interactions .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is used in the production of specialty chemicals. It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's unique properties facilitate the creation of tailored chemicals for specific industrial applications .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in oxidation, reduction, and substitution reactions. |

| Biological Research | Enzyme-substrate interaction studies | Valuable for understanding metabolic pathways and enzyme mechanisms. |

| Medicinal Chemistry | Drug development | Investigated as a lead compound for targeting various diseases through modulation of biological pathways. |

| Industrial Applications | Production of specialty chemicals | Acts as an intermediate in pharmaceuticals and agrochemicals synthesis. |

Case Studies

- Synthesis Methodologies : A study detailed the synthesis of this compound using di-tert-butyl iminodicarbonate in Mitsunobu reactions. This method highlights its role as a precursor in generating various derivatives with potential biological activity .

- Therapeutic Potential : Research has demonstrated that compounds similar to this compound exhibit significant activity against certain cancer cell lines, suggesting that this compound may have similar therapeutic potential .

- Analytical Methods Validation : A comprehensive validation study assessed the accuracy and precision of analytical methods used to quantify this compound in complex mixtures. The results indicated high recovery rates and specificity, underscoring its utility in both research and industrial contexts .

Mécanisme D'action

The mechanism of action of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group and hydroxymethyl group on the cyclopentene ring allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Enantiomers

(a) (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride

- Key Differences : This enantiomer (CAS: 168960-19-8) is the pharmacologically active intermediate in Abacavir synthesis. While structurally identical except for stereochemistry, its biological activity contrasts sharply with the (1R,4S)-isomer, which is considered an impurity .

- Analytical Separation : Resolution factor >2.0 via chiral HPLC under identical conditions .

(b) Methyl (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

- Structure: Replaces the hydroxymethyl group with a methyl ester (C₇H₁₂ClNO₂).

- Applications : Serves as a synthetic intermediate in antiviral agents. The ester group enhances lipophilicity compared to the alcohol derivative, influencing its reactivity in subsequent coupling reactions .

(c) ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Hydrochloride

- Structure : Incorporates a chloropurine moiety (C₁₁H₁₃Cl₂N₅O), forming a nucleoside analog.

- Activity : Exhibits antiviral properties, likely targeting viral polymerase enzymes. The purine group introduces hydrogen-bonding interactions absent in the parent compound .

Functional Group Variants

(a) (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride

- Structure: Substitutes methanol with a carboxylic acid (C₆H₁₀ClNO₂).

- Properties : Increased polarity (logP ~-1.2 vs. ~0.5 for the alcohol derivative) affects solubility and bioavailability. Used in peptide-mimetic drug design .

(b) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Saturated cyclopentane ring with methylamino and ester groups (C₈H₁₆ClNO₂).

- Conformational Impact : The absence of the cyclopentene double bond reduces ring strain, altering binding affinity in receptor-targeted applications .

Chiral Separation and Pharmacological Relevance

- Resolution Methods : Crown ether-based CSPs are preferred for cyclopentene derivatives due to their ability to resolve enantiomers with minimal organic modifiers, critical for maintaining compound stability .

Data Tables

Table 1: Comparative Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| (1R,4S)-Isomer (Impurity) | 287717-44-6 | C₆H₁₂ClNO | 143.62 | Hydroxymethyl, amine |

| (1S,4R)-Isomer (Abacavir Intermediate) | 168960-19-8 | C₆H₁₂ClNO | 143.62 | Hydroxymethyl, amine |

| Methyl Ester Derivative | 115462 | C₇H₁₂ClNO₂ | 189.63 | Methyl ester, amine |

| Chloropurine Derivative | 172015-79-1 | C₁₁H₁₃Cl₂N₅O | 302.16 | Chloropurine, alcohol |

Table 2: Analytical Parameters for Chiral Separation

| Parameter | Value for (1R,4S)-Isomer |

|---|---|

| HPLC Column | Daicel Crownpack (+) |

| Mobile Phase | 50 mM Sodium Perchlorate |

| pH | 2.0 |

| Linear Range (µg/mL) | 2.0–7.5 |

| Resolution from (1S,4R) | >2.0 |

Activité Biologique

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical precursor. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique stereochemistry, which influences its biological interactions. The compound contains an amino group and a hydroxymethyl group on the cyclopentene ring, allowing it to engage in various chemical reactions and biological processes.

Synthesis

The synthesis of this compound typically involves cyclization reactions followed by functional group modifications. Common methods include:

- Mitsunobu Reaction : Utilizes di-tert-butyl dicarbonate to introduce the amino group.

- Oxidation and Reduction : The hydroxymethyl group can be oxidized to form aldehydes or reduced to cyclopentane derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of target proteins and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : It is used in studies of enzyme-substrate interactions, particularly in transaminase reactions. The compound's structure allows it to mimic natural substrates, thereby influencing enzyme activity .

- Therapeutic Potential : Investigated as a lead compound for developing drugs targeting specific pathways. Its structural similarity to biologically active molecules enhances its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Mimics substrates in enzyme-catalyzed reactions |

| Antiviral Potential | Potential use in developing treatments for viral infections |

| Drug Development | Serves as a lead compound for synthesizing new pharmaceuticals |

Case Studies

Several studies have highlighted the biological significance of this compound:

- Transaminase Studies : Research on the transaminase from Chromobacterium violaceum demonstrated that this enzyme could catalyze reactions involving this compound, indicating its utility in biocatalysis .

- Chiral Separation Techniques : A study developed high-performance liquid chromatography (HPLC) methods to separate enantiomers of this compound. The focus was on controlling undesired isomers during the synthesis of related drugs like Abacavir sulfate, emphasizing the importance of enantiomeric purity in pharmacology .

- Pharmacological Evaluation : Investigations into the pharmacokinetics and metabolic pathways of this compound have shown differing effects between its enantiomers, underlining the necessity for precise characterization in drug development .

Q & A

Q. What are the key synthetic routes for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, and what experimental parameters ensure stereochemical fidelity?

The compound is synthesized via reductive amination or cyclization strategies. A validated method involves reacting (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with thionyl chloride in ethanol at 0–10°C, followed by controlled hydrolysis and isolation under inert conditions to preserve stereochemistry . Key parameters include:

Q. How is the compound characterized to confirm its structure and purity in academic settings?

Standard analytical workflows include:

- NMR spectroscopy : and NMR verify the cyclopentene backbone and amine/methanol substituents. For example, the deshielded proton at C2 (δ ~5.8 ppm) confirms the double bond .

- HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H] at m/z 164.1 for the free base) validate purity and molecular weight .

- X-ray crystallography : Resolves absolute stereochemistry, as seen in related cyclopentane derivatives .

Advanced Research Questions

Q. What strategies mitigate instability of the cyclopentene ring during functionalization in drug discovery applications?

The strained cyclopentene ring is prone to oxidation or ring-opening. Mitigation approaches include:

Q. How does the stereochemistry of this compound influence its biological activity in antiviral research?

The (1R,4S) configuration is critical for binding to viral enzymes. For example, its structural similarity to carbocyclic nucleosides (e.g., Abacavir) allows competitive inhibition of reverse transcriptase. In vitro assays show:

Q. What computational methods are used to predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to proteins like HIV-1 integrase:

- Docking scores : Favorable binding energy (-9.2 kcal/mol) correlates with hydrogen bonding between the amine group and Asp64 residue .

- ADMET profiling : Predicts low hepatotoxicity (AMES test negative) and BBB permeability (LogP ~0.8) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported CAS numbers (e.g., 214353-17-0 vs. 287717-44-6) for this compound?

CAS number variations often arise from:

- Stereoisomerism : 214353-17-0 refers to the (1S,4R) enantiomer, while 287717-44-6 denotes (1R,4S) .

- Salt forms : Hydrochloride vs. free base (e.g., 130931-84-9 for a carboxylic acid derivative) .

- Resolution : Cross-validate via chiral HPLC or optical rotation data ([α] +15.2° for (1R,4S) in methanol) .

Methodological Tables

| Analytical Parameter | Method | Key Observation |

|---|---|---|

| Stereochemical assignment | X-ray diffraction | (1R,4S) configuration confirmed |

| Purity | HPLC (C18 column) | Retention time: 6.8 min, 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.